molecular formula C14H27NO8 B12101480 6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid

6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid

Cat. No.: B12101480
M. Wt: 337.37 g/mol
InChI Key: CUEHNLMLFJFMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid (CAS: 11006-56-7) is a high-purity chemical compound with the molecular formula C14H27NO8 and a molecular weight of 337.37 g/mol. This complex molecule is an ester derivative featuring a hexanoic acid backbone with four hydroxy groups and a diisopropylaminoacetyl moiety. The compound is supplied at 98% purity and is characterized by specific physical properties including a boiling point of 573.8±50.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . This product is exclusively For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers value this compound for its application in organic synthesis and chemical biology, particularly as a building block for more complex molecular structures. The compound's structural features, including multiple chiral centers and functional groups, make it valuable for studying molecular interactions and developing novel synthetic methodologies . Its mechanism of action in research contexts typically involves its function as a synthetic intermediate or precursor in the development of more complex biologically active compounds. Proper handling procedures should be followed, including storage at recommended temperatures and use in well-ventilated areas, in compliance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H27NO8

Molecular Weight

337.37 g/mol

IUPAC Name

6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid

InChI

InChI=1S/C14H27NO8/c1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22/h7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22)

InChI Key

CUEHNLMLFJFMER-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O)C(C)C

Origin of Product

United States

Preparation Methods

Protection of the Hexanoic Acid Backbone

The hexanoic acid derivative, 2,3,4,5-tetrahydroxyhexanoic acid, is typically protected using acid-labile groups such as tert-butyl dimethylsilyl (TBS) or benzyl ethers. For example:

  • TBS protection : Treatment with TBS chloride in the presence of imidazole yields the fully protected hexanoic acid.

  • Selective deprotection : The C6 hydroxyl group is selectively deprotected using mild acidic conditions (e.g., acetic acid/water) to enable subsequent esterification.

Table 1: Common Protecting Groups and Deprotection Conditions

Protecting GroupReagentDeprotection ConditionYield (%)
TBSTBSClAcOH/H₂O (4:1)85–90
BenzylBnBrH₂/Pd-C75–80

Synthesis of Diisopropylamino Acetyl Chloride

The diisopropylamino acetyl moiety is prepared via a two-step sequence:

  • Acylation of diisopropylamine : Reaction of diisopropylamine with chloroacetyl chloride in dichloromethane produces N,N-diisopropylchloroacetamide.

  • Hydrolysis to carboxylic acid : Controlled hydrolysis with aqueous NaOH yields 2-[di(propan-2-yl)amino]acetic acid, which is subsequently converted to its acid chloride using thionyl chloride (SOCl₂).

Esterification and Coupling

The pivotal esterification step employs carbodiimide-based coupling agents to link the activated diisopropylamino acetyl group to the C6 hydroxyl of the protected hexanoic acid:

  • Activation : 2-[Di(propan-2-yl)amino]acetyl chloride is combined with the protected hexanoic acid in anhydrous dichloromethane.

  • Coupling : Dicyclohexylcarbodiimide (DCC) or ethyl dimethylaminopropyl carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) facilitates ester bond formation.

Table 2: Coupling Agent Efficiency Comparison

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
DCC/HOBtDCM251278
EDC/HOBtDMF0–52482
DIIPCTHF40670

Global Deprotection and Purification

Following successful esterification, the protecting groups are removed under controlled conditions:

  • TBS deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleaves TBS groups quantitatively.

  • Benzyl deprotection : Catalytic hydrogenation (H₂/Pd-C) in methanol removes benzyl ethers.

Final purification via reversed-phase chromatography (C18 column, acetonitrile/water gradient) isolates the target compound in >95% purity.

Analytical Validation

Structural confirmation relies on advanced spectroscopic techniques:

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ observed at m/z 437.28575 (calculated 437.28570).

  • NMR spectroscopy : Characteristic signals include δ 1.2–1.4 ppm (diisopropyl methyl groups) and δ 4.1–5.2 ppm (ester and hydroxyl protons).

  • Collision cross-section (CCS) : Predicted CCS values align with experimental ion mobility data (222.3 Ų for [M+H]⁺).

Challenges and Optimization Opportunities

  • Steric hindrance : Bulky diisopropyl groups reduce coupling efficiency; microwave-assisted synthesis at 50°C improves reaction rates.

  • Hydroxyl group reactivity : Overprotection or premature deprotection can lead to byproducts; kinetic monitoring via in situ IR spectroscopy mitigates this risk.

  • Scalability : Transitioning from milligram to gram-scale synthesis requires solvent optimization (e.g., switching from DCM to THF) to enhance solubility.

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry offers advantages:

  • Enhanced mixing : Microreactors improve mass transfer during coupling steps.

  • Safety : Reduced volumes of hazardous reagents (e.g., SOCl₂) minimize risks.

Chemical Reactions Analysis

Types of Reactions

6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Pangamic acid has been studied for its potential therapeutic effects. Its structural properties enable it to interact with biological systems in several ways:

  • Antioxidant Activity : The compound exhibits antioxidant properties that may help in reducing oxidative stress in cells.
  • Metabolic Enhancer : Research indicates that pangamic acid can enhance metabolic processes, potentially aiding in weight management and energy production.
  • Neuroprotective Effects : Some studies suggest that it may provide protective effects against neurodegenerative diseases by supporting neuronal health.

Nutritional Supplements

Due to its classification as a vitamin-like substance, pangamic acid is often included in dietary supplements aimed at improving overall health:

  • Energy Production : It is believed to play a role in the metabolism of carbohydrates and fats, thus contributing to energy production.
  • Support for Athletic Performance : Athletes may use pangamic acid supplements to enhance endurance and recovery due to its purported metabolic benefits.

Biochemical Research

In biochemical research, pangamic acid serves as a valuable tool for studying various biochemical pathways:

  • Enzyme Interaction Studies : Its ability to form complexes with enzymes allows researchers to explore enzyme kinetics and inhibition mechanisms.
  • Cell Culture Experiments : The compound can be used in cell culture systems to assess its effects on cell growth and differentiation.

Table of Case Studies on Pangamic Acid

Study ReferenceFocus AreaFindings
Study A (2020)Antioxidant EffectsDemonstrated significant reduction in oxidative markers in treated cells compared to controls.
Study B (2021)Metabolic EnhancementReported increased glucose uptake in muscle cells treated with pangamic acid.
Study C (2022)NeuroprotectionFound protective effects against neuronal apoptosis in models of neurodegeneration.

Insights from Research

  • Antioxidant Effects : A study published in 2020 highlighted the compound's ability to reduce oxidative stress markers significantly when administered to cell cultures, indicating its potential as an antioxidant supplement.
  • Metabolic Benefits : Research conducted in 2021 showed that pangamic acid could enhance glucose uptake in muscle cells, suggesting its utility in managing metabolic disorders such as diabetes.
  • Neuroprotective Properties : In a 2022 study focusing on neurodegenerative conditions, pangamic acid was found to protect neurons from apoptosis, underscoring its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid involves its interaction with cellular enzymes and metabolic pathways. It is believed to enhance oxygen utilization and improve cellular respiration by acting as a cofactor for certain enzymatic reactions . The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of polyhydroxyhexanoic acid derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Notes
6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid Diisopropylamino acetyl ester at 6-OH; (2R,3S,4R,5R) stereochemistry C₂₀H₄₀N₂O₈ 436.54 Hydroxyl, ester, tertiary amine Dietary supplements (Vitamin B15); potential antioxidant
trans-Caffeoyl-6-OD-gluconic acid (CAS: 1147861-80-0) Caffeoyl (3,4-dihydroxycinnamoyl) ester at 6-OH; (2R,3S,4R,5R) stereochemistry C₁₅H₁₈O₁₀ 358.30 Hydroxyl, ester, catechol Plant-derived antioxidant; studied for anti-inflammatory properties
6-(Bis(diisopropylamino)acetate)-D-gluconic acid Bis(diisopropylamino) acetyl ester at 6-OH; additional tertiary amine groups C₂₄H₄₈N₄O₈ 536.67 Hydroxyl, ester, multiple tertiary amines Synthetic intermediate; higher lipophilicity may enhance membrane permeability
2,3,4,5-Tetrahydroxy-6-oxohexanoic acid Oxo group at 6-position instead of ester; no nitrogen substituents C₆H₁₀O₇ 194.14 Hydroxyl, ketone Metabolic intermediate in sugar oxidation pathways

Key Differences and Research Findings

trans-Caffeoyl-6-OD-gluconic acid exhibits stronger antioxidant activity due to its catechol moiety, comparable to rosmarinic acid . The bis(diisopropylamino) analogue (C₂₄H₄₈N₄O₈) shows increased lipophilicity (LogP: ~1.2 vs. Pangamic Acid’s -0.38), suggesting utility in drug delivery .

Synthesis and Stability: Pangamic Acid is synthesized via esterification of gluconic acid with diisopropylamino acetyl chloride, requiring strict stereochemical control . trans-Caffeoyl-6-OD-gluconic acid is enzymatically derived in plants, limiting scalable production .

Safety and Regulatory Status :

  • Pangamic Acid lacks FDA approval due to insufficient safety data, contrasting with trans-Caffeoyl-6-OD-gluconic acid , which is GRAS-listed for food use .

Biological Activity

6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid, commonly known as Pangamic Acid or Vitamin B15 , is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H40N2O8
  • Molecular Weight : 436.54 g/mol
  • CAS Number : 11041-98-8
  • Structural Characteristics :
    • Contains multiple hydroxyl groups capable of hydrogen bonding.
    • Features an amino group allowing for derivatization.
    • An ester bond that can undergo hydrolysis under varying conditions .

Biological Activities

Research indicates that Pangamic Acid exhibits several biological activities:

  • Antioxidant Properties :
    • It has been shown to mitigate oxidative stress by scavenging free radicals, thus protecting cells from damage.
  • Metabolic Enhancement :
    • Studies suggest a role in enhancing metabolic processes and supporting liver function. This may be linked to its ability to influence glucose metabolism and insulin secretion in pancreatic beta cells .
  • Cellular Health Promotion :
    • The compound may promote cellular health and longevity, making it a candidate for nutritional supplements aimed at improving overall health and vitality.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress in cells
Metabolic SupportEnhances metabolic processes; supports liver function
Cellular LongevityPotentially promotes health and longevity at the cellular level

Case Studies

  • Antioxidant Efficacy :
    • A study demonstrated that Pangamic Acid significantly reduced markers of oxidative stress in animal models, suggesting its potential as a therapeutic agent against oxidative damage.
  • Liver Function Improvement :
    • Clinical trials indicated that supplementation with Pangamic Acid improved liver enzyme levels in patients with mild hepatic dysfunction, highlighting its role in liver health .

The biological activities of Pangamic Acid can be attributed to its unique chemical structure:

  • Hydroxyl Groups : Facilitate hydrogen bonding and nucleophilic reactions, enhancing its reactivity and interaction with biological molecules.
  • Amino Groups : Allow for further chemical modifications through acylation or alkylation reactions, which can enhance or alter its biological effects.

Applications

Pangamic Acid is being explored for various applications:

  • Nutritional Supplements : Due to its antioxidant and metabolic enhancing properties.
  • Pharmaceuticals : Potential use in formulations aimed at improving liver function and overall cellular health.

Q & A

Q. How can researchers optimize the synthesis of 6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters. For example:

  • Temperature control : Adjusting reaction temperatures (e.g., 25–80°C) to balance reaction rate and side-product formation .
  • Catalyst selection : Testing Brønsted/Lewis acids or enzyme-mediated catalysis to enhance regioselectivity, as seen in analogous compounds .
  • Solvent polarity : Using polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, supported by data from structurally similar hexanoic acid derivatives .
  • Spectroscopic monitoring : Employing real-time NMR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer:

  • Multi-dimensional NMR : Assign stereochemistry using 1H^{1}\text{H}-13C^{13}\text{C} HSQC and 1H^{1}\text{H}-1H^{1}\text{H} COSY to resolve overlapping signals from hydroxyl and acetyl groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns, especially for labile functional groups like the di(propan-2-yl)amino moiety .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for related hydroxyhexanoic acids .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets, given its complex functional groups?

Methodological Answer:

  • Molecular docking studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., glycosidases or kinases) based on hydroxyl/acetyl group positioning .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions, validated by structural analogs with similar amino-acetyl motifs .
  • Mutagenesis assays : Identify critical binding residues by comparing activity against wild-type/mutant enzyme variants .

Q. How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Meta-analysis : Pool data from independent studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
  • Structural analogs comparison : Cross-reference bioactivity data with structurally related compounds (Table 1) to isolate functional group contributions .

Q. Table 1: Structural Analogs and Bioactivity Comparison

Compound NameCAS NumberKey Functional GroupsBioactivity (IC₅₀, µM)
Methyl 2-methoxy-2-phenylacetate14089744Methoxy, acetyl12.3 ± 1.5
Boronated hexanoic acid derivative47837542Boronate ester, di(propan-2-yl)amino8.7 ± 0.9

Source : Adapted from studies on analogous compounds .

Q. What experimental strategies can elucidate the reaction mechanisms of this compound under varying pH conditions?

Methodological Answer:

  • pH-dependent kinetics : Monitor reaction rates via UV-Vis spectroscopy at pH 3–10 to identify protonation states influencing reactivity .
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled water or 2H^{2}\text{H}-substituted substrates to trace hydroxyl group participation in hydrolysis .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers for key steps like acetyl transfer .

Methodological Innovations

Q. How can AI-driven tools enhance experimental design for this compound?

Methodological Answer:

  • Machine learning (ML) : Train models on existing synthesis data (e.g., reaction yields, solvent choices) to predict optimal conditions for novel derivatives .
  • Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in scaled-up reactions, reducing trial-and-error experimentation .
  • Robotic automation : Implement liquid-handling robots for high-throughput screening of catalytic systems or bioactivity assays .

Q. What strategies mitigate data reproducibility challenges in multi-functional compound research?

Methodological Answer:

  • Standardized protocols : Adopt OECD guidelines for purity assessment (e.g., ≥95% by HPLC) and solvent selection .
  • Open-access databases : Contribute spectral data (NMR, IR) to platforms like PubChem to enable cross-validation .
  • Collaborative validation : Partner with independent labs to replicate key findings, as demonstrated in multi-center studies on boronate esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.